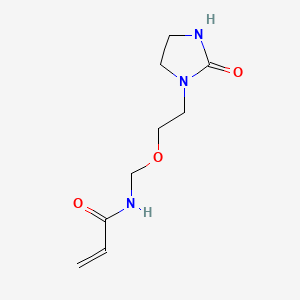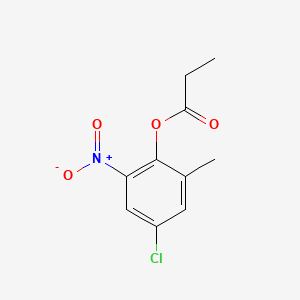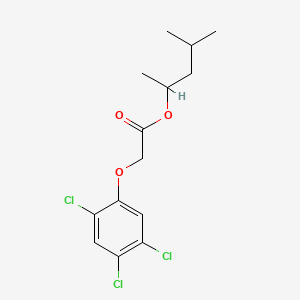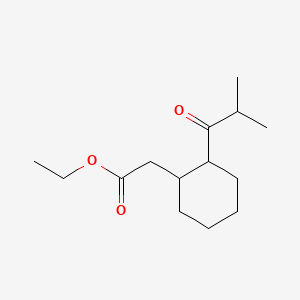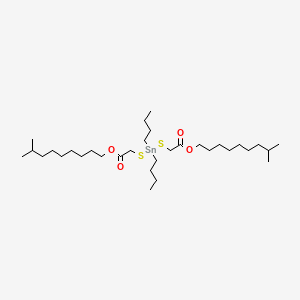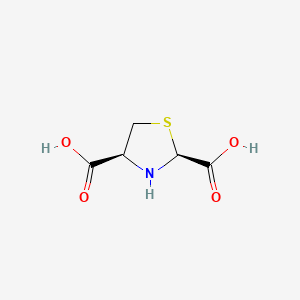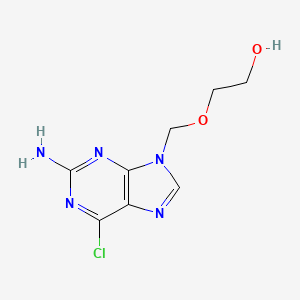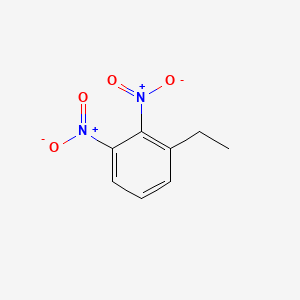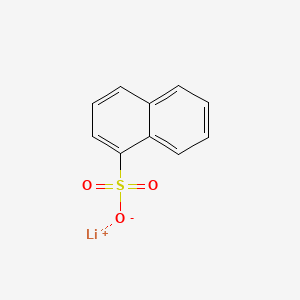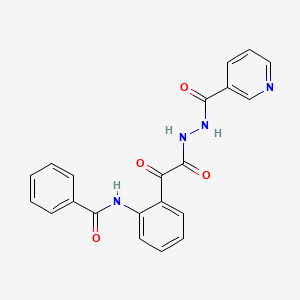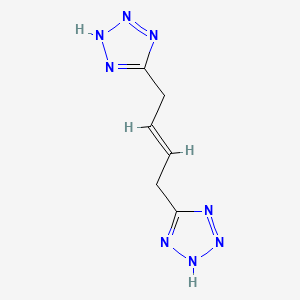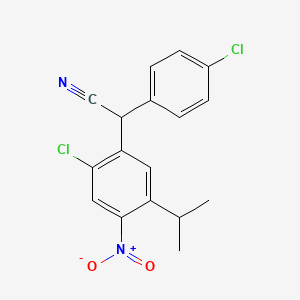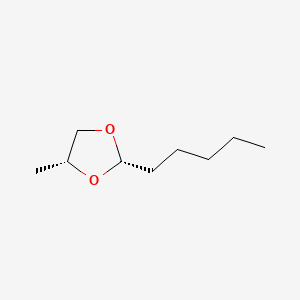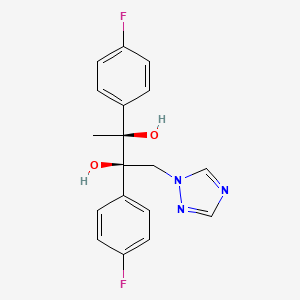
2,3-Butanediol, 2,3-bis(4-fluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Butanediol, 2,3-bis(4-fluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)- is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, two fluorophenyl groups, and a butanediol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Butanediol, 2,3-bis(4-fluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)- typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring, followed by the introduction of the fluorophenyl groups and the butanediol moiety. Common reagents used in these reactions include azides, alkynes, and fluorobenzene derivatives. Reaction conditions often involve the use of catalysts, such as copper(I) iodide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2,3-Butanediol, 2,3-bis(4-fluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles like sodium methoxide (NaOMe). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor or activator of biological pathways.
Medicine: As a candidate for drug development, particularly in the treatment of diseases where triazole derivatives have shown efficacy.
Industry: As a precursor for the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3-Butanediol, 2,3-bis(4-fluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)- involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the fluorophenyl groups can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence biological pathways.
Comparison with Similar Compounds
Similar Compounds
2,3-Butanediol, 2,3-bis(4-chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)-: Similar structure but with chlorine atoms instead of fluorine.
2,3-Butanediol, 2,3-bis(4-bromophenyl)-1-(1H-1,2,4-triazol-1-yl)-: Similar structure but with bromine atoms instead of fluorine.
Uniqueness
The presence of fluorine atoms in 2,3-Butanediol, 2,3-bis(4-fluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)- imparts unique properties such as increased lipophilicity and metabolic stability, which can enhance its efficacy and bioavailability in medicinal applications.
Properties
CAS No. |
107679-96-9 |
|---|---|
Molecular Formula |
C18H17F2N3O2 |
Molecular Weight |
345.3 g/mol |
IUPAC Name |
(2R,3S)-2,3-bis(4-fluorophenyl)-1-(1,2,4-triazol-1-yl)butane-2,3-diol |
InChI |
InChI=1S/C18H17F2N3O2/c1-17(24,13-2-6-15(19)7-3-13)18(25,10-23-12-21-11-22-23)14-4-8-16(20)9-5-14/h2-9,11-12,24-25H,10H2,1H3/t17-,18-/m0/s1 |
InChI Key |
WYZBSOZDBDRPSQ-ROUUACIJSA-N |
Isomeric SMILES |
C[C@](C1=CC=C(C=C1)F)([C@](CN2C=NC=N2)(C3=CC=C(C=C3)F)O)O |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)(C(CN2C=NC=N2)(C3=CC=C(C=C3)F)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


